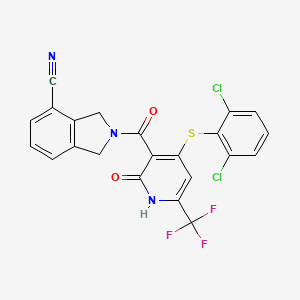
2-(4-((2,6-Dichlorophenyl)thio)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl)isoindoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NRX-252114 is a potent enhancer of the interaction between beta-catenin and its cognate E3 ligase, SCF beta-TrCP. This compound is known for its ability to promote the degradation of mutant beta-catenin, a protein involved in various cellular processes and linked to cancer progression .
准备方法
The synthesis of NRX-252114 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of 2,6-dichlorophenyl thiol with a pyridine derivative to form a key intermediate.
Functionalization: The intermediate is then functionalized with trifluoromethyl and carbonyl groups to enhance its binding affinity and specificity.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification to achieve high purity
Industrial production methods for NRX-252114 are not widely documented, but they likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
化学反应分析
NRX-252114 undergoes several types of chemical reactions, including:
Ubiquitination: It enhances the ubiquitination of mutant beta-catenin, leading to its degradation by the proteasome
Binding interactions: The compound enhances the binding of phosphorylated beta-catenin to beta-TrCP, facilitating its recognition and subsequent degradation
Common reagents and conditions used in these reactions include:
DMSO: Used as a solvent for dissolving NRX-252114.
Beta-TrCP: The E3 ligase that interacts with beta-catenin.
Proteasome inhibitors: Sometimes used to study the degradation pathway
The major product formed from these reactions is the degraded form of mutant beta-catenin, which is broken down into smaller peptides and amino acids.
科学研究应用
NRX-252114 has several scientific research applications, including:
Cancer research: It is used to study the degradation of mutant beta-catenin, which is implicated in various cancers
Drug development: The compound serves as a model for developing new drugs that target protein-protein interactions and promote protein degradation
Cell biology: Researchers use NRX-252114 to investigate the role of beta-catenin in cellular processes and its regulation by ubiquitination
作用机制
NRX-252114 acts as a molecular glue that enhances the interaction between beta-catenin and beta-TrCP. By binding to the phosphoserine binding site on beta-TrCP, it promotes the ubiquitination and subsequent degradation of mutant beta-catenin by the 26S proteasome . This mechanism involves the recruitment of beta-TrCP to beta-catenin, facilitating its recognition and degradation .
相似化合物的比较
NRX-252114 is unique in its ability to specifically target mutant beta-catenin for degradation. Similar compounds include:
PROTACs (Proteolysis Targeting Chimeras): These compounds also promote protein degradation by recruiting E3 ligases to target proteins
Molecular glues: Other molecular glues that enhance protein-protein interactions and promote degradation, such as those targeting different oncogenic proteins
NRX-252114 stands out due to its high specificity and potency in targeting mutant beta-catenin, making it a valuable tool in cancer research and drug development .
属性
分子式 |
C22H12Cl2F3N3O2S |
|---|---|
分子量 |
510.3 g/mol |
IUPAC 名称 |
2-[4-(2,6-dichlorophenyl)sulfanyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]-1,3-dihydroisoindole-4-carbonitrile |
InChI |
InChI=1S/C22H12Cl2F3N3O2S/c23-14-5-2-6-15(24)19(14)33-16-7-17(22(25,26)27)29-20(31)18(16)21(32)30-9-12-4-1-3-11(8-28)13(12)10-30/h1-7H,9-10H2,(H,29,31) |
InChI 键 |
BMQXGPBUQGPLOV-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)C(=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


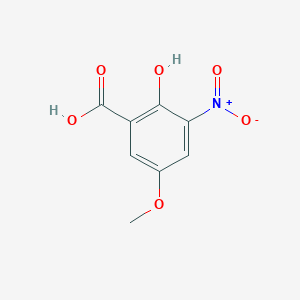
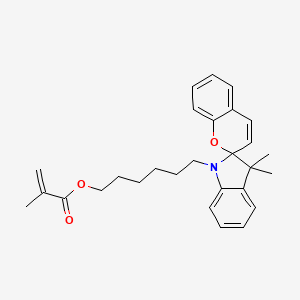
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
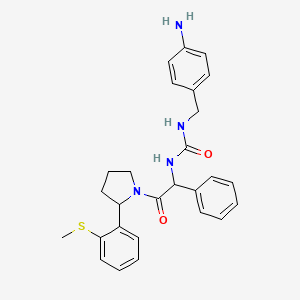
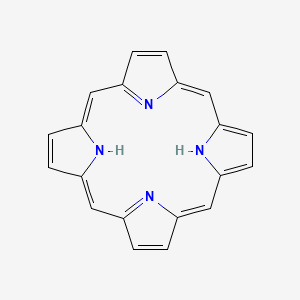
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)
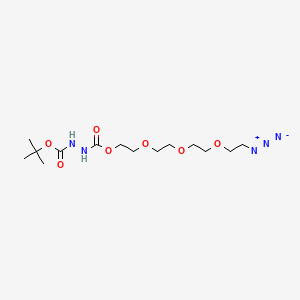



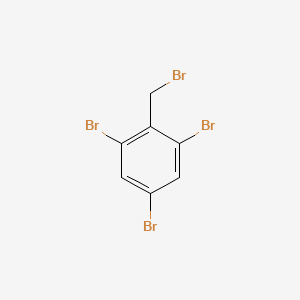
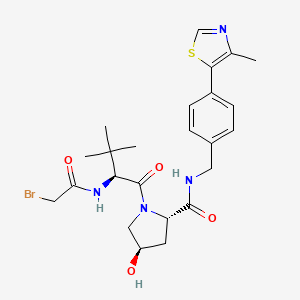
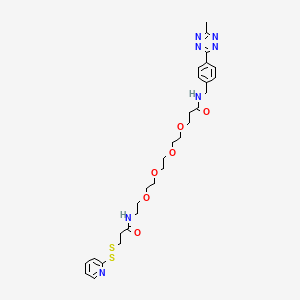
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
